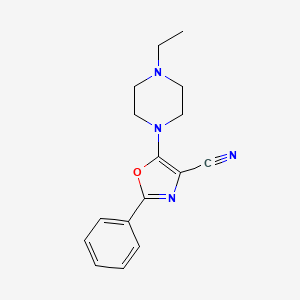

![molecular formula C11H10N6OS B5589469 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5589469.png)

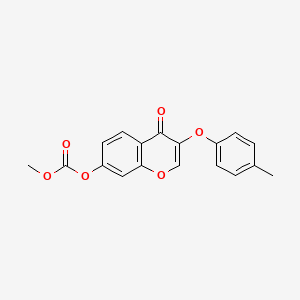

2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-phenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related triazole and thiadiazine compounds involves multi-component reactions, which are efficient pathways for constructing complex molecules from simpler ones. For instance, Jilloju et al. (2020) described a one-pot, multi-component synthesis method that yielded compounds via the reaction of amino-hydrazineyl-triazole-thiol with substituted 2-bromo-1-phenylethanone and phthalic anhydride in the presence of acetic acid under reflux conditions (Jilloju et al., 2020). This synthesis approach highlights the versatility and efficiency of using multi-component reactions for generating triazole-based compounds.

Molecular Structure Analysis

Molecular structure analysis of triazolo-triazine derivatives, such as the one studied by Dolzhenko et al. (2008), reveals that these compounds often possess planar heterocyclic cores, which are crucial for their chemical behavior and interactions. The crystal packing is typically stabilized by intermolecular hydrogen bonds, contributing to their solid-state structure and potentially affecting their reactivity and physical properties (Dolzhenko et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of triazolo-triazine compounds can be influenced by their substituents, as demonstrated by various synthesis methods that allow for the functionalization of the triazolo-triazine core. The regioselectivity of cyclization reactions, as explored by Perekhoda et al. (2017), is a critical aspect of synthesizing these compounds, dictating the formation of thermodynamically stable isomers and thus affecting their chemical properties (Perekhoda et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- One-Pot, Multi-Component Synthesis : A study by Jilloju et al. (2020) showcased a one-pot, multi-component reaction synthesis method for creating substituted 2-(6-phenyl-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-3-yl)-2,3-Dihydrophthalazine-1,4-Diones. This method emphasizes the compound's synthetic accessibility and potential for chemical modification, highlighting its versatility in scientific research applications (Jilloju et al., 2020).

Biological Activities

- Antimicrobial Evaluation : Research by Reddy et al. (2011) synthesized novel bis[1, 2, 4]triazolo[3, 4-b][1, 3, 4]thiadiazine derivatives and evaluated their antimicrobial activities. The study reported compounds with significant activity against various bacterial and fungal strains, underlining the potential of such compounds in developing new antimicrobial agents (Reddy et al., 2011).

Anticancer Activity

- Anticancer and Antioxidant Activity : A study by Tumosienė et al. (2020) on novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, related structurally to the compound of interest, showcased their evaluation for antioxidant and anticancer activities. Some derivatives exhibited significant anticancer activity against human glioblastoma and breast cancer cell lines, suggesting the potential of such compounds in cancer research (Tumosienė et al., 2020).

Anticonvulsant and AMPA Receptor Antagonism

- Evaluation as Anticonvulsant Agents : Gitto et al. (2003) synthesized new cyclofunctionalized 2,3-benzodiazepines with a triazolone or triazindione ring and evaluated them as potential anticonvulsant agents. Some compounds exhibited potent noncompetitive AMPA receptor antagonistic properties, indicating their potential use in neurological disorders treatment (Gitto et al., 2003).

Antimicrobial Agents

- Novel Triazolothione and Thiadiazole Derivatives : Betala et al. (2020) synthesized triazolothione, thiadiazole, triazole, and oxadiazole-functionalized trifluoromethylnaphthyridine derivatives and tested them for their anticancer and antimicrobial activities. Some derivatives showed good anticancer activity against various cancer cell lines and promising antimicrobial activity, highlighting the potential for developing new therapeutic agents (Betala et al., 2020).

Eigenschaften

IUPAC Name |

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6OS/c12-16-7-13-17-10(16)14-15-11(17)19-6-9(18)8-4-2-1-3-5-8/h1-5,7H,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLXSLKXFLUQOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=CN3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-phenylethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrobromide](/img/structure/B5589388.png)

![4-(1,3-benzodioxol-5-yl)-5-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5589397.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5589403.png)

![2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B5589408.png)

![N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589416.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-8-fluoro-4(1H)-quinolinone](/img/structure/B5589448.png)

![2-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B5589461.png)

![8-methoxy-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5589467.png)

![methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B5589477.png)